molecular formula C15H21NO2 B11174149 N-(2-methoxybenzyl)cyclohexanecarboxamide

N-(2-methoxybenzyl)cyclohexanecarboxamide

Cat. No.: B11174149
M. Wt: 247.33 g/mol
InChI Key: MYCSEUMRKSYISC-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)cyclohexanecarboxamide is an organic compound with the molecular formula C15H21NO2 It is a derivative of cyclohexanecarboxamide, where the cyclohexane ring is substituted with a 2-methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with 2-methoxybenzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of N-(2-hydroxybenzyl)cyclohexanecarboxamide.

    Reduction: Formation of N-(2-methoxybenzyl)cyclohexanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxybenzyl)cyclohexanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxybenzyl)cyclohexanecarboxamide is unique due to the presence of the 2-methoxybenzyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s lipophilicity, stability, and interaction with biological targets compared to its analogs.

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]cyclohexanecarboxamide

InChI

InChI=1S/C15H21NO2/c1-18-14-10-6-5-9-13(14)11-16-15(17)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,16,17)

InChI Key

MYCSEUMRKSYISC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2CCCCC2

Origin of Product

United States

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